Cas no 1623083-99-7 (5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid)
5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
- 5-Ethyl-2-pyrrol-1-yl-thiazole-4-carboxylic acid
- 4-Thiazolecarboxylic acid, 5-ethyl-2-(1H-pyrrol-1-yl)-
- 5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
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- MDL: MFCD28125018
- Inchi: 1S/C10H10N2O2S/c1-2-7-8(9(13)14)11-10(15-7)12-5-3-4-6-12/h3-6H,2H2,1H3,(H,13,14)
- InChI Key: FMPJZDRJRIYWKP-UHFFFAOYSA-N
- SMILES: S1C(CC)=C(C(O)=O)N=C1N1C=CC=C1
5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB561153-500mg |
5-Ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid; . |
1623083-99-7 | 500mg |
€269.00 | 2025-04-20 | ||
| abcr | AB561153-1g |
5-Ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid; . |
1623083-99-7 | 1g |
€317.00 | 2025-04-20 | ||
| abcr | AB561153-5g |
5-Ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid; . |
1623083-99-7 | 5g |
€877.00 | 2025-04-20 | ||
| abcr | AB561153-10g |
5-Ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid; . |
1623083-99-7 | 10g |
€1357.00 | 2025-04-20 | ||
| A2B Chem LLC | AW12567-500mg |
5-Ethyl-2-(1h-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
1623083-99-7 | >95% | 500mg |
$467.00 | 2024-04-20 | |
| A2B Chem LLC | AW12567-1g |
5-Ethyl-2-(1h-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
1623083-99-7 | >95% | 1g |
$509.00 | 2024-04-20 | |
| A2B Chem LLC | AW12567-5g |
5-Ethyl-2-(1h-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
1623083-99-7 | >95% | 5g |
$995.00 | 2024-04-20 | |
| A2B Chem LLC | AW12567-10g |
5-Ethyl-2-(1h-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
1623083-99-7 | 95% | 10g |
$1412.00 | 2024-04-20 | |
| A2B Chem LLC | AW12567-25g |
5-Ethyl-2-(1h-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
1623083-99-7 | 95% | 25g |
$2384.00 | 2024-04-20 | |
| OTAVAchemicals | 11185356-100MG |
5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
1623083-99-7 | 95% | 100MG |
$200 | 2023-07-06 |
5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid Suppliers
5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
5-Ethyl-2-(1H-Pyrrol-1-yl)-1,3-Thiazole-4-Carboxylic Acid: A Comprehensive Overview
The compound 5-Ethyl-2-(1H-Pyrrol-1-yl)-1,3-Thiazole-4-Carboxylic Acid (CAS No. 1623083-99-7) is a fascinating molecule with a unique structure and promising applications in various fields. This compound belongs to the class of thiazole derivatives, which have garnered significant attention in recent years due to their diverse biological activities and structural versatility. The molecule's structure features a thiazole ring system, a pyrrole substituent, and an ethyl group, making it a valuable candidate for further research and development.
Thiazole derivatives have been extensively studied for their potential in drug discovery, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial agents. The presence of the pyrrole substituent in this compound adds another layer of complexity and functionality, as pyrrole rings are known for their ability to engage in hydrogen bonding and π-interactions. These properties make the compound a strong candidate for exploring novel therapeutic agents.
Recent studies have highlighted the importance of 5-Ethyl-2-(1H-Pyrrol-1-yl)-1,3-Thiazole-4-Carboxylic Acid in the development of targeted drug delivery systems. The carboxylic acid group present in the molecule can be functionalized to attach various ligands or targeting moieties, enabling precise delivery of therapeutic agents to specific cells or tissues. This capability has significant implications for improving the efficacy and reducing the side effects of drugs.
In addition to its pharmacological applications, this compound has also shown promise in the field of material science. The thiazole ring system exhibits excellent thermal stability and mechanical properties, making it a potential candidate for use in high-performance polymers and composites. Researchers are actively exploring ways to incorporate this compound into polymer matrices to enhance their durability and functionality.
The synthesis of 5-Ethyl-2-(1H-Pyrrol-1-yl)-1,3-Thiazole-4-Carboxylic Acid involves a multi-step process that combines organic synthesis techniques with advanced catalytic methods. Recent advancements in catalysis have enabled more efficient and environmentally friendly production methods, reducing the overall cost and improving the scalability of the synthesis process.
One of the most exciting developments involving this compound is its role in enzyme inhibition studies. Researchers have discovered that certain derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways. This discovery opens up new avenues for developing anti-inflammatory drugs with improved efficacy and reduced toxicity.
Furthermore, 5-Ethyl-2-(1H-Pyrrol-1-yll)-1,3-Thiazole-4-Carboxylic Acid has been investigated for its potential as a biosensor material. The molecule's ability to interact with biological molecules such as proteins and nucleic acids makes it a promising candidate for designing highly sensitive biosensors for medical diagnostics and environmental monitoring.
In conclusion, 5-Ethyl-2-(1H-Pyrrol-l-yll)-l ,3 -Thiazole -4 -Carboxylic Acid (CAS No. 1623083 -99 -7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future scientific innovations. As research continues to uncover new properties and uses for this compound, its impact on fields such as medicine, materials science, and biotechnology is expected to grow significantly.
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